molecular formula C12H12ClN2O3P B1620948 N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid CAS No. 228117-35-9

N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid

Cat. No.: B1620948
CAS No.: 228117-35-9
M. Wt: 298.66 g/mol
InChI Key: ZVVDLZWRSSFHNJ-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid is a phosphonamidic acid derivative of interest in chemical research. Compounds featuring an N-(2-aminophenyl) moiety, such as the histone deacetylase (HDAC) inhibitor MGCD0103, have demonstrated significant research value in areas like oncology, indicating the potential of this structural class in biological systems . Similarly, phosphonate and related organophosphorus compounds are known for their versatile bioactivities and utility in medicinal chemistry. The specific research applications, molecular mechanisms, and biological profile of this compound are subject to ongoing investigation. Researchers are encouraged to consult the primary scientific literature for detailed pharmacological and toxicological data. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN2O3P/c13-9-5-7-10(8-6-9)18-19(16,17)15-12-4-2-1-3-11(12)14/h1-8H,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVDLZWRSSFHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NP(=O)(O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376436
Record name 4-Chlorophenyl hydrogen N-(2-aminophenyl)phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228117-35-9
Record name 4-Chlorophenyl hydrogen N-(2-aminophenyl)phosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid typically involves the following steps:

    Formation of the Aminophenyl Intermediate:

    Formation of the Chlorophenoxy Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Biological Applications

1. Antiviral Activity

Research indicates that phosphonamidic acids, including N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid, exhibit antiviral properties. These compounds have been studied for their effectiveness against various viral infections, particularly Hepatitis C and B viruses. The mechanism involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral propagation .

2. Anticancer Properties

The compound has shown promise in anticancer research. Studies suggest that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The chlorophenoxy group may enhance the compound's ability to penetrate cell membranes, facilitating its therapeutic effects .

3. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It can inhibit specific enzymes that are crucial for various metabolic processes, making it a candidate for developing treatments for diseases related to enzyme dysregulation .

Case Studies

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the antiviral efficacy of this compound against Hepatitis C virus (HCV). The results demonstrated a significant reduction in viral load in infected cell cultures treated with the compound compared to untreated controls. This study highlights the potential of this compound as a therapeutic agent against HCV .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer therapy, researchers explored the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death. This suggests its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated histones, which can affect gene expression and induce cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s phosphonamidic acid group distinguishes it from amide-based analogs. Below is a comparative analysis with two structurally related compounds from the literature:

Compound Molecular Formula Functional Groups Key Substituents Synthesis Yield Key Spectral Data (IR, cm⁻¹) References
N-(2-Aminophenyl)-(4-chlorophenoxy)phosphonamidic acid C₁₂H₁₂ClN₂O₃P Phosphonamidic acid (P=O, NH) 2-Aminophenyl, 4-chlorophenoxy Not reported Not reported -
N-(2-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide C₂₁H₁₈FNO₂ Formamide (C=O) 2-Methoxybiphenyl, 4-fluorophenyl 72% 1686.54 (C=O), 1595.96, 1506.11, 1272.21
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO Acetamide (C=O) 4-Fluorophenyl, 2-chloroacetyl Not reported Not explicitly provided (C=O ~1650–1680†)

†Typical C=O stretching for acetamides ranges from 1650–1680 cm⁻¹.

Key Observations :

  • Phosphorus vs. Carbon Backbone : The target compound’s phosphorus center likely increases its acidity and hydrolytic stability compared to amides .
  • Hydrogen Bonding: The 2-aminophenyl group in the target compound enables N–H···O hydrogen bonding (similar to the N–H···O interactions in 2-chloro-N-(4-fluorophenyl)acetamide ), which could influence crystallization or solubility.

Biological Activity

N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

MicroorganismMIC (µg/mL)Comparison DrugComparison MIC (µg/mL)
Staphylococcus aureus ATCC 65386.3Ceftriaxone6.3
Escherichia coli ATCC 259226.3Benzylpenicillin sodium12.5
Candida albicans ATCC 1023125-50Nystatin12.5

The minimum inhibitory concentrations (MICs) for Staphylococcus aureus and Escherichia coli were found to be as low as 6.3 µg/mL, indicating strong antibacterial efficacy comparable to ceftriaxone, a common antibiotic . Additionally, the compound showed moderate antifungal activity against Candida albicans, although less potent than nystatin .

2. Cytotoxic Activity

Cytotoxicity assays reveal that this compound exhibits varying levels of toxicity against different biological models.

Table 2: Cytotoxicity Data

Test OrganismLC50 (µg/mL)
Artemia salina (brine shrimp)<1000

The cytotoxicity against Artemia salina was measured with an LC50 value greater than 1000 µg/mL, categorizing it as nontoxic in this model . This suggests that while the compound possesses antimicrobial properties, its cytotoxic effects may be limited under certain conditions.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve disruption of microbial cell membranes and interference with essential metabolic processes in pathogens.

Case Study: Antimicrobial Efficacy

In a study investigating the efficacy of various phosphonamidic acids, this compound was highlighted for its pronounced activity against resistant strains of bacteria, suggesting its potential utility in treating infections where conventional antibiotics fail . The structure-activity relationship (SAR) indicates that modifications on the phenyl rings can enhance or diminish biological activity, providing a pathway for further development.

4. Conclusion and Future Directions

This compound demonstrates significant promise as an antimicrobial agent with acceptable cytotoxicity profiles. Future research should focus on:

  • Optimization of Structure : Further modifications could enhance efficacy and reduce toxicity.
  • In Vivo Studies : Comprehensive animal studies to assess pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms of action will provide insights into its effectiveness and guide future drug design.

Q & A

Q. What are the standard synthetic routes for N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid, and what coupling agents are optimal?

The compound is synthesized via multi-step reactions involving coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:

  • Step 1 : Reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene in the presence of 2,6-lutidine as a base.
  • Step 2 : Activating carboxyl groups using TBTU under cold conditions (0–5°C) to minimize side reactions. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3), and purification involves washing with sodium bicarbonate and brine .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., DMSO-d6 solvent for solubility and sharp peaks).
  • X-ray diffraction : Resolves 3D molecular geometry, including bond angles and torsion angles. Single-crystal analysis is critical for validating phosphonamidic acid group orientation .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/volatiles.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents. Refer to GHS guidelines (Section 1 of Safety Data Sheets) for hazard codes (e.g., skin/eye irritation) .

Advanced Research Questions

Q. How can reaction mechanisms for TBTU-mediated coupling be experimentally validated?

  • Kinetic studies : Monitor reaction intermediates via in situ FT-IR or stopped-flow NMR.
  • Isotopic labeling : Use deuterated solvents (e.g., DCM-d2) to track proton transfer steps.
  • Computational modeling : Employ DFT (Density Functional Theory) to simulate transition states and activation energies .

Q. What computational strategies are effective for predicting biological activity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity with targets like histone deacetylases (HDACs) or kinases.
  • QSAR modeling : Correlate substituent effects (e.g., 4-chlorophenoxy group) with bioactivity using descriptors like logP and H-bond donors .

Q. How can impurity profiles be systematically analyzed during synthesis?

  • HPLC-MS : Detect and quantify byproducts (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient.
  • Limit tests : Follow ICH Q3A guidelines, setting thresholds for individual impurities (≤0.1%) and total impurities (≤0.5%) .

Q. What experimental conditions influence the compound’s stability in solution?

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor decomposition via UV-Vis or LC-MS.
  • Light sensitivity : Expose solutions to UV light (254 nm) and track photodegradation products .

Q. What pathways are hypothesized for its potential anticancer activity?

  • HDAC inhibition : Analogous to Entinostat (a benzamide-class HDAC inhibitor), the 2-aminophenyl group may chelate zinc in HDAC active sites.
  • Apoptosis induction : Validate via flow cytometry (Annexin V/PI staining) in cancer cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid
Reactant of Route 2
N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid

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